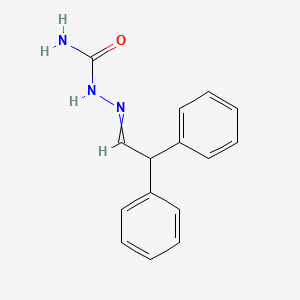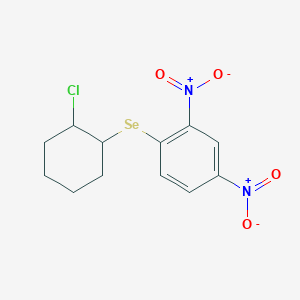![molecular formula C15H25N5O6SSi B13753387 Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- CAS No. 70851-53-5](/img/structure/B13753387.png)
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- is a complex organic compound that features a benzenesulfonyl azide group linked to a trimethoxysilyl propyl chain through a series of amine and carbonyl linkages
Preparation Methods
The synthesis of Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- typically involves a multi-step processThe reaction conditions often require a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and a solvent like 1,2-dichloroethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Coupling Reactions: It can undergo base-mediated coupling reactions with other compounds, such as proline, to form sulfonamides.
Common reagents used in these reactions include strong bases, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo rearrangement and coupling reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- can be compared with other sulfonyl azides and silane derivatives. Similar compounds include:
Benzenesulfonyl azide: A simpler analog with similar reactivity but without the trimethoxysilyl propyl chain.
Trimethoxysilyl propyl azide: A compound with similar silane functionality but lacking the benzenesulfonyl group.
The uniqueness of Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- lies in its combination of sulfonyl azide and silane functionalities, which provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
70851-53-5 |
|---|---|
Molecular Formula |
C15H25N5O6SSi |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-azidosulfonyl-N-[2-(3-trimethoxysilylpropylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H25N5O6SSi/c1-24-28(25-2,26-3)11-5-8-17-9-10-18-15(21)13-6-4-7-14(12-13)27(22,23)20-19-16/h4,6-7,12,17H,5,8-11H2,1-3H3,(H,18,21) |
InChI Key |
KKFOMYQDJDFTMY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N=[N+]=[N-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


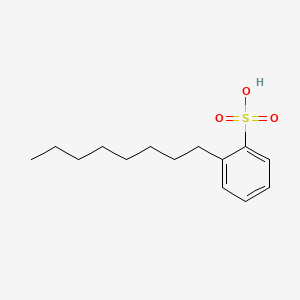

![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

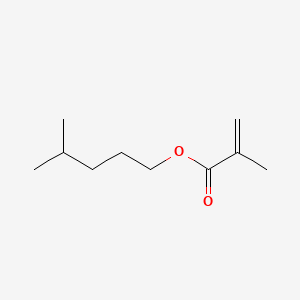

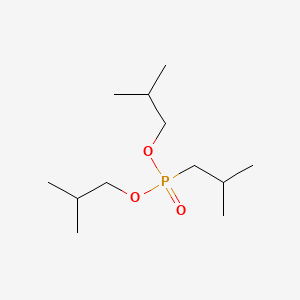
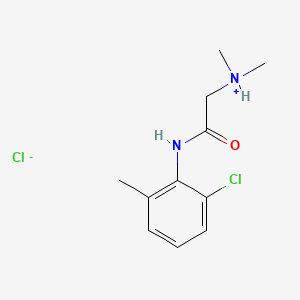
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
